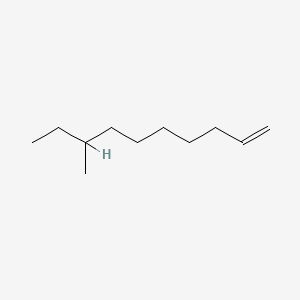

8-Methyl-1-decene

描述

Structure

3D Structure

属性

IUPAC Name |

8-methyldec-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h4,11H,1,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSMYVSHKACWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334799 | |

| Record name | 8-Methyl-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61142-79-8 | |

| Record name | 8-Methyl-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methyldec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Methyl 1 Decene

Established Organic Synthesis Pathways

Traditional organic synthesis offers a robust toolbox for the creation of specific alkene structures like 8-methyl-1-decene. These methods often involve multi-step sequences utilizing well-understood reaction mechanisms.

Grignard Reagent-Mediated Syntheses

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon, such as that in a carbonyl group or an alkyl halide. wikipedia.orgorganic-chemistry.org The synthesis of a precursor to this compound can be accomplished using this methodology.

One documented pathway involves the reaction of a Grignard reagent formed from 1-bromo-2-methylbutane with a suitable electrophile. google.com For instance, 1-bromo-2-methylbutane is first reacted with magnesium metal in an ether solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, (2-methylbutyl)magnesium bromide. wikipedia.org This nucleophilic reagent can then be coupled with a molecule containing the remaining carbon framework, such as 6-chloro-hexyl tetrahydropyran ether, in the presence of a copper catalyst like cuprous bromide. This coupling reaction yields 8-methyl-decyl tetrahydropyran ether. Subsequent acidic workup removes the tetrahydropyranyl (THP) protecting group to give 8-methyl-1-decanol. google.com This alcohol is a direct precursor that can be converted to this compound via a dehydration reaction.

Table 1: Key Components in a Grignard-based Synthesis of 8-Methyl-1-decanol

| Role | Compound |

|---|---|

| Grignard Precursor | 1-bromo-2-methylbutane |

| Metal | Magnesium turnings |

| Electrophilic Substrate | 6-chloro-hexyl tetrahydropyran ether |

| Catalyst | Cuprous bromide |

Olefin Metathesis Approaches and Catalytic Systems

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds. wikipedia.org This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock catalysts). wikipedia.orglibretexts.org A plausible approach to synthesize this compound is through cross-metathesis (CM), an intermolecular reaction between two different alkenes. masterorganicchemistry.comsigmaaldrich.com

In a hypothetical cross-metathesis strategy, 7-methyl-1-nonene could be reacted with ethylene (B1197577) in the presence of a Grubbs' catalyst. However, a more practical approach would involve the cross-metathesis of two terminal alkenes where the desired product is formed along with a volatile byproduct like ethylene, which can be removed to drive the reaction to completion. sigmaaldrich.com The reaction proceeds through a metallacyclobutane intermediate, as proposed in the Hérisson-Chauvin mechanism. wikipedia.org

Table 2: Common Catalytic Systems for Olefin Metathesis

| Catalyst Type | Metal Center | Key Features |

|---|---|---|

| Grubbs' Catalysts (1st, 2nd, 3rd Gen) | Ruthenium (Ru) | High functional group tolerance, stable in air and moisture. wikipedia.org |

The industrial application of olefin metathesis is seen in processes like the Shell Higher Olefin Process (SHOP), which produces linear alpha-olefins. wikipedia.org

Wittig Reaction and Analogous Olefination Methods

The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglumenlearning.com The reaction involves a triphenyl phosphonium ylide, known as a Wittig reagent, which reacts with a carbonyl compound to form an alkene and triphenylphosphine oxide. libretexts.org The strong phosphorus-oxygen bond formed provides the thermodynamic driving force for the reaction. lumenlearning.com

A synthetic route toward a precursor of this compound utilizes this reaction. In this pathway, 2-methylbutyraldehyde is treated with a Wittig reagent prepared from 6-bromoethyl hexanoate and triphenylphosphine. google.com The initial step is the formation of a phosphonium salt by reacting the alkyl halide with triphenylphosphine, followed by deprotonation with a strong base like sodium hydride to generate the nucleophilic ylide. masterorganicchemistry.com This ylide then reacts with 2-methylbutyraldehyde to produce 8-methyl-6-ethyl decenoate. This unsaturated ester can then be subjected to further chemical transformations, such as reduction and hydrogenation, to ultimately yield 8-methyl-1-decanol, the alcohol precursor to this compound. google.com

A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, avoiding the formation of isomeric mixtures that can occur in elimination reactions. lumenlearning.com

Other Coupling and Condensation Reactions

Beyond the primary methods, other carbon-carbon bond-forming reactions could theoretically be employed to construct the backbone of this compound. Cross-coupling reactions, such as the Sonogashira, Suzuki, or Stille couplings, are powerful tools for connecting different organic fragments.

For example, a Sonogashira coupling could be envisioned, which typically joins a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system. rsc.org A hypothetical route could involve coupling a C8 terminal alkyne, such as 6-methyl-1-octyne, with a vinyl halide like vinyl bromide. The resulting enyne product, 8-methyl-1-decen-3-yne, could then undergo selective hydrogenation of the internal triple bond to yield this compound. While multi-stepped, such approaches offer flexibility in assembling complex molecular structures from simpler, readily available building blocks.

Catalytic Production Strategies

Catalysis is central to the large-scale, efficient production of chemicals. Homogeneous catalysis, in particular, offers high selectivity and activity for alkene synthesis and modification.

Homogeneous Catalysis for Alkene Synthesis

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a liquid phase. illinois.edu This allows for high catalytic activity and selectivity due to the well-defined nature of the active sites and the absence of mass transfer limitations between phases. illinois.edu

In the context of alkene production, homogeneous catalysts are used in olefin oligomerization. For example, the Dimersol™ process utilizes a homogeneous nickel-based catalyst to dimerize or trimerize light olefins like propene. ifpenergiesnouvelles.fr While this process typically produces branched isohexenes from propene, the principles can be extended. ifpenergiesnouvelles.fr The synthesis of a specific branched olefin like this compound could potentially be achieved through the selective co-oligomerization of ethylene with a branched alpha-olefin using a tailored homogeneous catalyst system.

Furthermore, homogeneous rhodium catalysts are widely used in hydroformylation, a process that adds a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. researchgate.net The hydroformylation of 1-decene (B1663960) using a homogeneous rhodium-phosphine complex is a well-studied industrial process. While this converts the alkene to an aldehyde, it demonstrates the precise molecular control achievable with homogeneous catalysts in modifying long-chain olefins. researchgate.net The development of highly selective catalysts for specific oligomerization or coupling reactions remains a key area of research for producing value-added chemicals like this compound.

Heterogeneous Catalysis for Alkene Synthesis

Heterogeneous catalysis is a cornerstone of modern chemical manufacturing, where the catalyst is in a different phase from the reactants. In alkene synthesis, this typically involves solid catalysts and liquid or gas-phase reactants. This approach offers significant advantages, including ease of catalyst separation from the product stream, which simplifies purification and reduces costs. aldeser.org Furthermore, heterogeneous catalysts are often more robust and can be regenerated and reused, contributing to more sustainable chemical processes. aldeser.org

The synthesis of alkenes via heterogeneous catalysis can be achieved through various reactions, such as the dehydrogenation of alkanes or the dehydration of alcohols. For the synthesis of a specific branched alkene like this compound, a common route would be the metathesis of a smaller terminal alkene with a branched internal alkene, or the selective dimerization or oligomerization of smaller alkenes.

Recent research has focused on developing highly active and selective heterogeneous catalysts. These often consist of metal nanoparticles, such as ruthenium, palladium, or nickel, supported on high-surface-area materials like metal-organic frameworks (MOFs), zeolites, or polymers. aldeser.orgresearchgate.net The support material not only provides stability to the metal nanoparticles, preventing their aggregation, but can also actively participate in the catalytic cycle. For instance, the use of a ruthenium-alkylidene complex anchored in silylated polymeric gels has been shown to be highly effective in metathesis reactions. aldeser.org

The performance of these catalysts is highly dependent on factors such as the choice of metal, the nature of the support, the method of catalyst preparation, and the reaction conditions (temperature, pressure, solvent). For example, catalyst compositions for alkene polymerization may include a titanate, a modifier-catalyst like tetrahydrofuran, and an organoaluminum compound, which can improve viability and initiation times. google.com

Table 1: Examples of Heterogeneous Catalyst Systems in Alkene Reactions

| Catalyst System | Support Material | Metal/Active Component | Target Reaction Type | Reference |

|---|---|---|---|---|

| Ru/UiO-66 | Metal-Organic Framework (UiO-66) | Ruthenium (Ru) | Alcohol oxidation/Knoevenagel condensation | researchgate.net |

| Grubbs Catalyst | Silylated Polymeric Gels | Ruthenium (Ru) | Alkene Metathesis | aldeser.org |

| ZIF-8 | Zeolitic Imidazole Framework | Iridium (Ir) Nanoparticles | Hydrogenation | researchgate.net |

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sekisuidiagnostics.com The synthesis of this compound can be evaluated and improved through the lens of the 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner. sekisuidiagnostics.comsigmaaldrich.com

Applying these principles to the synthesis of this compound involves several key considerations:

Prevention : It is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.com This can be achieved by designing synthetic routes with high selectivity and yield.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Reactions like addition and rearrangement are preferred over substitutions and eliminations which generate byproducts.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. organic-chemistry.org Catalysts, particularly heterogeneous ones, can be used in small amounts, are often recyclable, and can lead to more selective reactions, thus reducing waste. sekisuidiagnostics.com

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.comorganic-chemistry.org This principle encourages the exploration of bio-based starting materials for the synthesis of this compound.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. sigmaaldrich.comskpharmteco.com Developing highly selective catalysts can help avoid the need for protecting groups. skpharmteco.com

Design for Energy Efficiency : Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. sigmaaldrich.com Conducting syntheses at ambient temperature and pressure is ideal. The use of efficient catalysts can lower the activation energy of reactions, thereby reducing energy consumption. sigmaaldrich.com

By adhering to these principles, the synthesis of this compound can be made more sustainable, with a lower environmental footprint.

Biocatalytic and Biotechnological Production Approaches

Microbial Biosynthesis Pathways of Branched Alkenes

Several microorganisms are known to naturally produce a variety of hydrocarbons, including linear and branched alkanes and alkenes. frontiersin.orgnih.gov These biosynthetic pathways typically originate from the well-understood fatty acid metabolism. frontiersin.orgnih.gov For instance, cyanobacteria are capable of producing 7- and 8-methylheptadecanes, which are branched alkanes derived from fatty acid precursors. frontiersin.orgfrontiersin.org

The biosynthesis of branched-chain hydrocarbons starts with the formation of branched-chain fatty acids. This process can be initiated by using branched-chain α-keto acids as primers for fatty acid synthesis. Key enzymatic components, such as the branched-chain α-ketoacid dehydrogenase complex and β-keto-acyl-ACP synthase III from organisms like Bacillus subtilis, can be introduced into host organisms like E. coli to manipulate the fatty acid pool towards branched structures. frontiersin.orgnih.gov

Once a branched-chain fatty acid derivative is formed, there are several known pathways for its conversion into a terminal alkene:

Elongation-Decarboxylation : An acyl-coenzyme A (CoA) is elongated and subsequently decarboxylated to form an alkane. frontiersin.orgnih.gov

Head-to-Head Condensation : Two fatty acid derivatives are condensed, followed by decarboxylation and decarbonylation to yield an alkene. frontiersin.orgnih.govfrontiersin.org

Decarboxylative Pathway (OleT) : A specific enzyme directly converts free fatty acids into terminal olefins. frontiersin.orgnih.govfrontiersin.org

The production of this compound would require the microbial system to first synthesize the precursor, 8-methyl-decanoic acid, and then utilize one of these pathways for the final conversion.

Enzymatic Catalysis in this compound Bioproduction

The direct enzymatic conversion of fatty acids to terminal alkenes is a particularly promising route for bioproduction. A key enzyme in this process is a P450 fatty acid decarboxylase known as OleTJE, discovered in bacteria of the genus Jeotgalicoccus. frontiersin.orgnih.govfrontiersin.org This enzyme catalyzes the oxidative decarboxylation of long-chain free fatty acids (typically C16-C20) to produce the corresponding 1-alkene. frontiersin.orgnih.gov

The reaction mechanism of OleTJE is a shortcut compared to other multi-step biosynthetic pathways, making it an attractive target for biotechnological applications. frontiersin.orgnih.gov To produce this compound, this enzyme would need to act on 9-methyldecanoic acid. While the natural substrate specificity of OleTJE is for longer, linear fatty acids, protein engineering techniques could potentially be used to alter its active site to accommodate and efficiently convert shorter, branched-chain fatty acids.

The heterologous expression of the oleTJE gene in host organisms like E. coli has successfully conferred the ability to produce terminal olefins. frontiersin.orgnih.govfrontiersin.org This demonstrates the feasibility of using this enzyme in engineered microbial systems for alkene production.

Table 2: Key Enzymes in Microbial Alkene Biosynthesis

| Enzyme/Pathway | Function | Natural Host/Origin | Potential Application for this compound | Reference |

|---|---|---|---|---|

| OleTJE | Fatty Acid Decarboxylase | Jeotgalicoccus sp. | Direct conversion of a branched C11 fatty acid to this compound. | frontiersin.orgnih.govfrontiersin.org |

| Acyl-ACP Reductase (AAR) & Aldehyde-Decarbonylase (ADO) | Two-step conversion of fatty acyl-ACPs to alkanes/alkenes. | Cyanobacteria | Conversion of a branched C11 fatty acyl-ACP. | nih.gov |

Synthetic Biology and Metabolic Engineering for Alkene Production

Synthetic biology and metabolic engineering are powerful disciplines for the directed modification of microbial metabolism to produce non-native chemicals, such as this compound. nih.gov These approaches involve the design, construction, and optimization of novel metabolic pathways inside a host organism, often E. coli or Saccharomyces cerevisiae. nih.govmit.edu

The process of engineering a microbe for this compound production would involve several steps:

Pathway Design : A synthetic pathway for producing the precursor, 9-methyldecanoic acid, and its subsequent conversion to this compound would be designed. This involves selecting appropriate enzymes from various organisms.

Gene Synthesis and Assembly : The genes encoding the selected enzymes would be synthesized and assembled into an expression vector. This is a core technology of synthetic biology. nih.gov

Host Modification : The engineered genetic circuit is introduced into a host organism. This can involve not only adding new genes but also deleting or downregulating competing native pathways to channel more metabolic flux towards the desired product.

Optimization : The expression of the pathway enzymes is optimized to balance metabolic load and maximize product titer. This can involve tuning promoter strengths or using protein scaffolds to co-localize enzymes and increase pathway efficiency.

While the heterologous expression of alkene biosynthesis pathways has been demonstrated, the reported titers have often been low (e.g., 2-5 mg/L for some alkanes), indicating that significant metabolic engineering efforts are required to achieve commercially viable production levels. frontiersin.orgnih.gov Competing native pathways, such as the reduction of fatty aldehydes to fatty alcohols in E. coli, can divert intermediates and lower the final product yield. frontiersin.orgnih.gov Overcoming these bottlenecks is a key challenge in the field. mit.edu

Chemical Reactivity and Derivatization of 8 Methyl 1 Decene

Electrophilic Addition Reactions of the Terminal Alkene

The π electrons of the double bond in 8-methyl-1-decene are nucleophilic and readily attack electrophilic species, initiating electrophilic addition reactions. youtube.com These reactions proceed through the formation of a carbocation intermediate, and the stability of this intermediate determines the final product distribution. pressbooks.publibretexts.org The addition of an electrophile to the terminal carbon (C1) results in a more stable secondary carbocation at C2, in contrast to the less stable primary carbocation that would form if the electrophile added to C2. Consequently, reactions tend to follow Markovnikov's rule, where the electrophilic species adds to the carbon with more hydrogen atoms (C1), and the nucleophilic species adds to the carbon with fewer hydrogen atoms (C2). pressbooks.publibretexts.org

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond. In accordance with Markovnikov's rule, the proton (H+) adds to the terminal carbon (C1) of this compound, leading to the formation of a secondary carbocation at the C2 position. masterorganicchemistry.comyoutube.com The subsequent attack by the halide anion (X-) on this carbocation yields the 2-halo-8-methyl-decane as the major product. youtube.comyoutube.com The reaction is regiospecific due to the significant stability difference between the secondary and primary carbocation intermediates. pressbooks.pub

Halogenation is the addition of diatomic halogens (X₂, where X = Cl, Br) across the double bond. This reaction proceeds through a different mechanism involving a cyclic halonium ion intermediate. youtube.com The nucleophilic alkene attacks one halogen atom, displacing the other as a halide ion. The initially bonded halogen then forms a three-membered ring with both carbons of the former double bond. The resulting halide ion then attacks this intermediate from the side opposite the ring (anti-addition), leading to a vicinal dihalide. youtube.com In the case of this compound, this results in the formation of 1,2-dihalo-8-methyldecane.

| Reaction Type | Reagent | Intermediate | Major Product | Regioselectivity |

| Hydrohalogenation | HBr | Secondary Carbocation | 2-Bromo-8-methyldecane | Markovnikov |

| Hydrohalogenation | HCl | Secondary Carbocation | 2-Chloro-8-methyldecane | Markovnikov |

| Halogenation | Br₂ | Bromonium Ion | 1,2-Dibromo-8-methyldecane | Anti-addition |

| Halogenation | Cl₂ | Chloronium Ion | 1,2-Dichloro-8-methyldecane | Anti-addition |

Hydration of this compound, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄), results in the addition of water across the double bond to form an alcohol. This reaction also adheres to Markovnikov's rule. The initial protonation of the double bond occurs at the terminal carbon (C1) to yield the more stable secondary carbocation at C2. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield 8-methyl-2-decanol as the major product.

Hydroboration-Oxidation provides a complementary method to hydration, yielding the anti-Markovnikov alcohol product. masterorganicchemistry.comlibretexts.org The reaction occurs in two steps. First, borane (B79455) (BH₃) adds across the double bond in a concerted, syn-addition manner, with the boron atom adding to the less sterically hindered terminal carbon (C1) and the hydrogen adding to C2. youtube.comyoutube.com In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution, which replaces the carbon-boron bond with a carbon-hydroxyl bond. youtube.com This process results in the formation of 8-methyl-1-decanol with syn-stereochemistry, meaning the H and OH groups are added to the same face of the double bond. masterorganicchemistry.com

| Reaction | Reagents | Intermediate/Key Step | Major Product | Regioselectivity |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Secondary Carbocation | 8-Methyl-2-decanol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | Organoborane | 8-Methyl-1-decanol | Anti-Markovnikov |

The terminal alkene of this compound can participate in a range of other electrophilic additions. For instance, haloformyloxylation can be achieved by reacting the alkene with a halogen source in the presence of dimethylformamide (DMF). researchgate.net This reaction proceeds via a halonium ion, which is then opened by the nucleophilic oxygen of DMF. Subsequent hydrolysis yields a β-haloformate. For this compound, the reaction with N-bromosaccharin and DMF would be expected to yield 2-bromo-1-(formyloxy)-8-methyldecane, following Markovnikov-type regioselectivity where the bromine adds to the more substituted carbon. researchgate.net

Another important reaction is the formation of halohydrins . When halogenation is carried out in the presence of water as a solvent, water can act as a nucleophile to open the cyclic halonium ion intermediate. Because water is present in a much higher concentration than the halide ion, the major product is a halohydrin. The attack occurs at the more substituted carbon (C2), leading to the formation of 1-halo-8-methyl-2-decanol.

| Reaction | Reagents | Intermediate | Expected Major Product |

| Haloformyloxylation | NBSac, DMF, H₂O | Bromonium Ion | 2-Bromo-1-(formyloxy)-8-methyldecane |

| Halohydrin Formation | Br₂, H₂O | Bromonium Ion | 1-Bromo-8-methyl-2-decanol |

Radical Reactions and Mechanistic Studies

In contrast to the electrophilic addition of HBr, the addition in the presence of peroxides (ROOR) proceeds via a radical chain mechanism . youtube.com This reaction results in anti-Markovnikov addition. The mechanism is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). youtube.com The bromine radical, acting as an electrophile, adds to the terminal carbon (C1) of the double bond. This addition generates the more stable secondary carbon radical at C2, rather than the less stable primary radical. libretexts.org This secondary radical then abstracts a hydrogen atom from another molecule of HBr to form the product, 1-bromo-8-methyldecane, and regenerate a bromine radical to continue the chain reaction. libretexts.org

Mechanistic studies on similar long-chain alkenes confirm that radical additions are highly regioselective, favoring the formation of the most stable radical intermediate. nih.gov The reaction of OH radicals with cycloalkenes has been shown to proceed primarily through addition to the double bond, leading to the formation of dicarbonyl products after decomposition of the intermediate hydroxyalkoxy radicals. researchgate.net Similar pathways can be postulated for the atmospheric oxidation of this compound initiated by OH radicals.

| Reaction | Reagents | Key Intermediate | Product | Regioselectivity |

| Radical Addition of HBr | HBr, ROOR | Secondary Carbon Radical | 1-Bromo-8-methyldecane | Anti-Markovnikov |

Oxidation Reactions

The double bond of this compound is susceptible to various oxidation reactions, which can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon double bond.

Epoxidation involves the conversion of the alkene into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. This transformation is typically achieved by reacting the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and a carboxylic acid as a byproduct. The reaction of this compound with a peroxy acid would yield (8-methyl-dec-1-en-2-yl)oxirane, also known as 1,2-epoxy-8-methyldecane. This epoxide is a valuable intermediate for further synthetic transformations.

| Reaction | Reagent | Product |

| Epoxidation | m-CPBA | (8-Methyl-dec-1-en-2-yl)oxirane |

Dihydroxylation and Oxidative Cleavage

The terminal alkene functionality of this compound is susceptible to dihydroxylation and oxidative cleavage reactions, which are fundamental transformations in organic synthesis for the introduction of oxygen-containing functional groups.

Dihydroxylation

Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond, resulting in the formation of a vicinal diol. For this compound, this reaction would yield 8-methyl-1,2-decanediol. This transformation can be achieved through several methods, with the stereochemical outcome (syn- or anti-addition) depending on the chosen reagents.

Syn-dihydroxylation: This process adds both hydroxyl groups to the same face of the double bond. Common reagents for syn-dihydroxylation include osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.orglibretexts.org The reaction with OsO₄ is highly reliable and proceeds through a concerted mechanism involving a cyclic osmate ester intermediate, which is subsequently hydrolyzed to give the diol. youtube.commasterorganicchemistry.com Due to the toxicity and expense of OsO₄, catalytic versions using a co-oxidant like N-methylmorpholine N-oxide (NMO) are often employed. masterorganicchemistry.com

Anti-dihydroxylation: This involves the addition of the hydroxyl groups to opposite faces of the double bond. This is typically a two-step process involving initial epoxidation of the alkene to form 8-methyl-1,2-epoxydecane, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org

While specific research on the dihydroxylation of this compound is not extensively documented, the principles of alkene reactivity suggest that it would readily undergo these transformations.

Oxidative Cleavage

Oxidative cleavage results in the breaking of the carbon-carbon double bond, leading to the formation of carbonyl compounds (aldehydes, ketones) or carboxylic acids. youtube.com For a terminal alkene like this compound, oxidative cleavage can yield different products depending on the reaction conditions.

A powerful method for oxidative cleavage is a two-step sequence involving dihydroxylation followed by treatment with an oxidizing agent like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.org This method cleaves the bond between the two carbons of the newly formed diol. For 8-methyl-1,2-decanediol (the product of dihydroxylation of this compound), oxidative cleavage would yield formaldehyde (B43269) and 7-methylnonanal.

A convenient one-step method for the oxidative cleavage of alkenes utilizes a combination of an oxidizing agent and a catalyst. acs.org For instance, the use of Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) in the presence of catalytic osmium tetroxide can directly cleave the double bond.

Ozonolysis

Ozonolysis is a powerful and versatile method for the oxidative cleavage of alkenes. libretexts.orgmasterorganicchemistry.com The reaction involves treating the alkene with ozone (O₃), followed by a work-up step that determines the final products. iitk.ac.inorganic-chemistry.org

The initial reaction of ozone with the double bond of this compound would form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). msu.edu The subsequent work-up of this ozonide determines the nature of the products.

Reductive Work-up: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water, cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com For this compound, reductive ozonolysis would break the double bond to produce formaldehyde and 7-methylnonanal.

Oxidative Work-up: If the ozonide is treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂), any initially formed aldehydes are further oxidized to carboxylic acids. masterorganicchemistry.com In the case of this compound, oxidative work-up would yield formaldehyde (which can be further oxidized to carbon dioxide and water) and 7-methylnonanoic acid.

The ozonolysis of alkenes is a highly efficient and predictable reaction, making it a valuable tool in both synthesis and structural analysis. osti.gov

Polymerization and Oligomerization Studies

The terminal double bond in this compound makes it a potential monomer for polymerization and oligomerization reactions, leading to the formation of polyolefins with branched structures. These materials can have unique properties compared to their linear counterparts.

Homopolymerization Mechanisms and Kinetics

While specific studies on the homopolymerization of this compound are limited, the polymerization of long-chain α-olefins like 1-decene (B1663960) has been investigated. These studies provide insights into the expected behavior of this compound. The polymerization of α-olefins is typically carried out using transition metal catalysts, such as Ziegler-Natta or metallocene systems. scienomics.comresearchgate.net

The mechanism of polymerization with these catalysts generally involves the coordination of the alkene to the metal center, followed by insertion into a metal-alkyl bond. The presence of the methyl branch at the C8 position in this compound could influence the rate of polymerization and the properties of the resulting polymer due to steric hindrance near the reacting center in certain catalyst systems.

Copolymerization with Other Olefins

Copolymerization of this compound with other olefins, such as ethylene (B1197577) or propylene (B89431), is a strategy to introduce branches into the polymer backbone, thereby modifying its properties. Research on the copolymerization of long-chain α-olefins provides a framework for understanding the potential of this compound as a comonomer.

For instance, studies on the copolymerization of ethylene with various α-olefins, including 1-decene and other branched alkenes like 4-methyl-1-pentene, have been conducted using different catalyst systems. nih.govnih.govacs.orgepo.org The incorporation of the α-olefin is influenced by the catalyst structure, comonomer concentration, and polymerization conditions.

The table below shows representative data for the copolymerization of ethylene with 1-decene using a fluorinated bis(phenoxy-imine)titanium catalyst, which demonstrates the feasibility of incorporating long-chain α-olefins into a polyethylene (B3416737) chain.

| Catalyst | Comonomer | Comonomer Feed (mol/L) | Polymer Yield (g) | Comonomer Incorporation (mol%) | Molecular Weight (Mw/Mn) |

|---|---|---|---|---|---|

| Ti-complex 1 | 1-Decene | 0.10 | 1.54 | 3.5 | 1.15 |

| Ti-complex 1 | 1-Decene | 0.20 | 1.23 | 6.8 | 1.18 |

| Ti-complex 2 | 1-Decene | 0.10 | 2.31 | 2.1 | 1.12 |

| Ti-complex 2 | 1-Decene | 0.20 | 2.05 | 4.2 | 1.14 |

Data adapted from studies on 1-decene copolymerization and is illustrative for the behavior of a C10 α-olefin.

Catalyst Systems for Precision Polymerization

The development of well-defined, single-site catalysts, such as metallocenes and post-metallocene systems, has enabled greater control over polymer architecture, including molecular weight, polydispersity, and comonomer incorporation. acs.org These catalysts are crucial for the precision polymerization of α-olefins.

For the polymerization of branched α-olefins like this compound, the choice of catalyst is critical to overcome potential steric hindrance and to control the stereochemistry of the polymer chain. Various catalyst systems have been explored for the polymerization of long-chain α-olefins, including:

Ziegler-Natta Catalysts: These heterogeneous catalysts are widely used in industrial polyolefin production. scienomics.com

Metallocene Catalysts: These are homogeneous catalysts that offer better control over the polymer structure. nih.gov

Post-Metallocene Catalysts: This is a broad class of catalysts with ligands other than cyclopentadienyl, often exhibiting unique reactivity and tolerance to functional groups. researchgate.net

The table below summarizes different catalyst systems used for the polymerization of 1-decene, which can be considered as models for the polymerization of this compound.

| Catalyst System | Co-catalyst | Polymerization Type | Key Features |

|---|---|---|---|

| rac-Et(Ind)₂ZrCl₂ | MAO | Copolymerization (with Ethylene) | Produces copolymers with narrow molecular weight distribution. |

| [Bis(N-(3-tert-butylsalicylidene)anilinato)]TiCl₂ | MAO | Copolymerization (with Ethylene) | High activity and high molecular weight copolymers. |

| Fluorinated bis(phenoxy-imine)Ti complexes | MAO | Copolymerization (with Ethylene) | Living polymerization characteristics, narrow molecular weight distributions. |

MAO: Methylaluminoxane

Functional Group Interconversions and Advanced Chemical Transformations

The terminal double bond of this compound serves as a versatile handle for a variety of functional group interconversions and more advanced chemical transformations beyond simple oxidation and polymerization. These reactions allow for the synthesis of a wide range of derivatives with potential applications in various fields.

While specific literature on advanced transformations of this compound is sparse, the known reactivity of terminal alkenes provides a strong basis for predicting its chemical behavior. Key transformations would include:

Hydroformylation: This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst. For this compound, this would primarily yield 9-methylundecanal, a valuable intermediate for detergents and plasticizers.

Metathesis: Olefin metathesis is a powerful reaction that allows for the redistribution of fragments of alkenes. Cross-metathesis of this compound with other olefins could lead to the formation of new, longer-chain or functionalized alkenes.

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water across the double bond. For this compound, this would yield 8-methyl-1-decanol, a primary alcohol.

Wacker-Type Oxidation: This reaction, typically catalyzed by a palladium salt, converts a terminal alkene into a methyl ketone. researchgate.net Applied to this compound, this would produce 8-methyl-2-decanone.

Radical Additions: The double bond can undergo radical addition reactions. For example, the addition of HBr in the presence of peroxides would lead to the anti-Markovnikov product, 1-bromo-8-methyldecane.

These transformations highlight the potential of this compound as a versatile building block in organic synthesis for the creation of more complex molecules. researchgate.netnih.govorganic-chemistry.org

Biological and Ecological Significance of 8 Methyl 1 Decene

Role in Chemical Ecology and Interspecies Interactions

Chemical ecology is the study of chemically-mediated interactions between living organisms. These interactions are fundamental to the functioning of ecosystems. nih.gov Substances known as semiochemicals are the primary carriers of information in these interactions. europa.eu Semiochemicals are broadly divided into pheromones, which mediate intraspecific communication, and allelochemicals, which mediate interspecific communication. europa.eu

Behavioral Responses and Olfactory Receptor Studies

The perception of volatile chemical cues is mediated by olfactory receptors (ORs), which trigger neural signals leading to specific behavioral responses. nih.govmdpi.com Research in this area is active, with studies identifying the responses of various organisms to a wide range of odorants. nih.govnih.gov However, a review of the current scientific literature reveals a lack of studies focused on the behavioral responses or olfactory receptor activation specifically elicited by 8-methyl-1-decene. Consequently, there is no available data detailing any attraction, repulsion, or other behavioral modifications in any organism in response to this particular compound.

Ecological Functions and Inter-organismal Signaling

Volatile organic compounds produced by microorganisms can act as signals in their environment, influencing the behavior and development of other organisms, including plants and other microbes. nih.govmdpi.com This inter-organismal signaling is a key component of ecosystem dynamics. nih.gov While this compound has been identified as a microbial volatile, its specific ecological functions in inter-organismal signaling have not yet been elucidated. There are no documented instances of this compound mediating symbiotic or pathogenic interactions, acting as a defense compound, or otherwise influencing community structures in a specific ecological context.

Occurrence and Metabolism in Natural Systems

The presence of this compound has been confirmed in specific biological contexts, primarily as a volatile metabolite of microorganisms. Its subsequent fate in these natural systems involves metabolic breakdown, or biotransformation.

Isolation and Characterization from Biological Matrices

The identification of this compound in nature has been accomplished through the analysis of volatile compounds produced by certain microorganisms. This process typically involves culturing the organism and using techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify the compounds in the headspace or culture extract.

This compound has been characterized as a volatile metabolite from the following microbial sources:

Streptomyces species: A 2005 study by Dickschat, Martens, et al., identified this compound in the blend of volatile organic compounds released by a Streptomyces species (strain GWS-BW-H5) that was isolated from the North Sea. nih.govnih.gov

Penicillium species: In a 1995 characterization of volatile metabolites from 47 Penicillium taxa by Larsen and Frisvad, a compound with a mass spectrum and retention index consistent with this compound was reported, notably from Penicillium species. nist.gov

The table below summarizes the documented natural sources of this compound.

| Organism | Isolation Context | Reference Study |

|---|---|---|

| Streptomyces sp. (strain GWS-BW-H5) | Volatile released from agar (B569324) and liquid cultures | Dickschat, Martens, et al. (2005) nih.gov |

| Penicillium taxa | Volatile metabolite | Larsen and Frisvad (1995) nist.gov |

Biotransformation and Degradation Pathways in Organisms

While no studies have specifically detailed the biotransformation pathway of this compound, the degradation of similar compounds (branched-chain alkenes) by microorganisms is well-documented. These established pathways provide a putative framework for its metabolism. Microorganisms utilize hydrocarbons as carbon and energy sources, and the initial step in degradation is often the rate-limiting one. enviro.wiki

Aerobic Degradation: Under aerobic conditions, the degradation of alkenes is typically initiated by oxygenase enzymes. enviro.wikinih.gov

Hydroxylation: Monooxygenase enzymes, such as those from the AlkB family or cytochrome P450, attack the terminal or sub-terminal carbon. nih.govquora.com For this compound, this would likely result in the formation of an alcohol, such as 8-methyl-1-decen-10-ol or 8-methyl-1-decen-3-ol.

Oxidation: The resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid (fatty acid). nih.gov

β-Oxidation: The fatty acid then enters the β-oxidation pathway, where it is sequentially broken down into acetyl-CoA units, which can then enter central metabolic cycles like the Krebs cycle. nih.gov

Anaerobic Degradation: In the absence of oxygen, bacteria can utilize alternative pathways to metabolize alkenes. nih.govoup.com

Hydration: The double bond can be hydrated to form an alcohol. For this compound, this would likely produce 8-methyl-1-decanol or 8-methyl-2-decanol. This primary alcohol can then be oxidized to a fatty acid and enter β-oxidation. nih.gov

Fumarate (B1241708) Addition: Some anaerobic bacteria activate hydrocarbons by adding them to fumarate. This pathway typically occurs at a sub-terminal carbon, forming an alkylsuccinate, which is then further metabolized. nih.gov

Carboxylation: A less common pathway involves the direct carboxylation of the hydrocarbon. nih.gov

The degradation of branched-chain hydrocarbons can be more complex than for linear alkanes, but many microorganisms, such as those from the genus Alcanivorax, are known to efficiently degrade them. nih.gov These general pathways represent the most probable routes for the biological degradation of this compound in natural systems.

Compound Index

Biological Activity and Interactions (excluding direct human/medical)

This compound is a branched-chain alkene that has been identified as a volatile organic compound (VOC) from a variety of biological sources, including plants, fungi, and animal byproducts. Its role in chemical ecology is multifaceted, suggesting its involvement in a range of biological interactions.

Identified Natural Sources and Ecological Context

Research has detected this compound in the volatile profiles of various organisms, indicating its participation in complex ecological signaling networks.

One area of significance is in plant-insect interactions. A study on the olfactory attraction of the trunk borer Chlorophorus caragana to its host plants of the Caragana genus identified this compound as one of seventy volatile components released by these shrubs. tandfonline.com While the study categorized other compounds as attractants or repellents for the female insect, this compound was found in the volatiles of Caragana microphylla but its specific role in attracting or repelling the beetle was not definitively established. tandfonline.com The compound has also been identified in the leaf extracts of Jatropha curcas, a plant with known insecticidal properties against the housefly, Musca domestica. researchgate.netjatropha.pro

The compound's presence is not limited to the plant kingdom. It has been detected in the volatile emissions of endophytic fungi, specifically Clonostachys species isolated from healthy rice roots. nih.govresearchgate.net These fungal VOCs were shown to promote the growth of both rice and Arabidopsis thaliana, highlighting a potential role for this compound in plant-microbe interactions. nih.govresearchgate.net Furthermore, it has been identified as a volatile compound in the headspace of various animal manures, which are known to influence the behavior of the common housefly, Musca domestica. omu.edu.tr For instance, it was detected in poultry, horse, and donkey manure, with the relative abundance varying between the different types. omu.edu.tr

This compound has also been noted in the stem bark of Dacryodes edulis and in the context of food microbiology, where its presence was part of the VOC profile used to detect Listeria monocytogenes contamination on cut melon fruit. cardiff.ac.ukresearchgate.net In a study on entomopathogenic fungi for the biological control of leaf-cutting ants, this compound was identified in the chemical profile of the fungus Beauveria. unesp.br

The following table summarizes the documented biological sources of this compound and the context of the research in which it was identified.

| Biological Source | Organism(s) | Ecological Context | Reference(s) |

| Plant Volatiles | Caragana microphylla | Host plant of the trunk borer Chlorophorus caragana. | tandfonline.com |

| Plant Extracts | Jatropha curcas | Plant with insecticidal properties against Musca domestica. | researchgate.netjatropha.pro |

| Plant Extracts | Dacryodes edulis | Stem bark with identified bioactive compounds. | researchgate.net |

| Plant Extracts | Gomphrena elegans | Phytochemical analysis of the plant. | unesp.br |

| Fungal Volatiles | Clonostachys sp. | Endophytic fungi promoting plant growth. | nih.govresearchgate.net |

| Fungal Volatiles | Beauveria sp. | Entomopathogenic fungus for biological control of ants. | unesp.br |

| Animal Manure | Poultry, Horse, Donkey | Influence on the reproductive behavior of Musca domestica. | omu.edu.tr |

| Contaminated Fruit | Cut Melon | Volatile marker for Listeria monocytogenes contamination. | cardiff.ac.uk |

Role as a Semiochemical Precursor

In addition to its natural occurrence, this compound serves as a key intermediate in the synthesis of certain insect semiochemicals. Specifically, (±)-8-Methyl-1-decene is a precursor in the laboratory synthesis of racemic 8-methyl-2-decyl propanoate. akjournals.com This latter compound is the sex pheromone of the Western Corn Rootworm (Diabrotica virgifera virgifera), a significant agricultural pest. akjournals.com The synthesis involves the conversion of this compound to a diastereomeric mixture of 8-methyl-2-decanol, which is then acylated to produce the final pheromone product. akjournals.com

The table below outlines the synthetic relationship between this compound and the pheromone of the Western Corn Rootworm.

| Precursor Compound | Synthetic Intermediate | Final Semiochemical | Target Insect Species | Reference(s) |

| This compound | 8-Methyl-2-decanol | 8-Methyl-2-decyl propanoate | Diabrotica virgifera virgifera (Western Corn Rootworm) | akjournals.com |

Applications of 8 Methyl 1 Decene in Advanced Materials and Specialty Chemicals

Monomer for Polymer and Copolymer Synthesis

As an alpha-olefin, 8-Methyl-1-decene can serve as a monomer or comonomer in the synthesis of various polymers, influencing their properties due to its branched structure.

Alpha-olefins, including longer-chain ones like 1-decene (B1663960), are commonly used as comonomers in the production of polyolefins such as polyethylene (B3416737) and polypropylene. The incorporation of branched alpha-olefins like this compound into polymer chains can disrupt crystallinity, leading to materials with lower melting points, increased flexibility, and improved impact strength compared to their linear counterparts. Research into chain-walking polymerization using nickel catalysts has shown that incorporating 1-decene can lead to highly branched polyolefins with unique microstructures, primarily composed of methyl and longer branches, contributing to elastomeric behavior mdpi.com. The presence of branches, such as those introduced by this compound, can significantly affect polymer properties, including melting temperature (Tm) and branching density nsf.gov. For instance, polymerization of 1-decene with certain catalysts can yield polymers with a Tm of 95 °C, with higher branching resulting from insertion at secondary carbons nsf.gov.

Oligomerization of alpha-olefins, particularly 1-decene, is a well-established route to producing polyalphaolefins (PAOs), which are synthetic base fluids for high-performance lubricants cpchem.com. These PAOs exhibit excellent low-temperature properties, high viscosity indices, and low volatility, offering superior performance in automotive, industrial, and aerospace applications compared to mineral oils cpchem.com. The specific branching of this compound could influence the resulting oligomers' physical properties, such as viscosity and pour point, potentially offering tailored performance characteristics for specialized lubricant formulations. The oligomerization of 1-decene using catalysts like aluminum trichloride (B1173362) supported on gamma-alumina has been shown to produce oligomers with specific kinematic viscosities and viscosity indices suitable for lubricant basestocks google.com.

Intermediate in Fine Chemical Synthesis

The terminal alkene functionality of this compound makes it a valuable intermediate for synthesizing a range of fine chemicals through various organic transformations.

As a hydrocarbon building block, this compound can undergo functionalization reactions such as hydroformylation, epoxidation, or oxidation to introduce new functional groups. For example, hydroformylation of 1-decene (a linear analogue) with rhodium catalysts can yield aldehydes, which are precursors to amines or alcohols, with high regioselectivity for the linear product mdpi.comrsc.org. The presence of the methyl branch in this compound could influence the stereochemical outcomes and regioselectivity of such reactions. Research has shown that 1-decene can be epoxidized using supported cobalt catalysts, yielding 1,2-epoxydecane (B1346635) researchgate.net. Similarly, this compound could be a starting material for synthesizing complex organic molecules through reactions like Grignard reactions or Wittig reactions, potentially leading to branched aldehydes or alcohols google.com.

Certain branched alkenes and their derivatives are known to be used in the flavor and fragrance industry googleapis.comgoogle.com. For instance, compounds like 8-methyl-1-undecene (B1220669) have been identified as flavor precursors contributing beefy, savory, and malty notes googleapis.comgoogle.com. While direct evidence for this compound's specific use in flavors and fragrances is not explicitly detailed in the provided snippets, its structural similarity to known flavor compounds suggests potential applications. Furthermore, as a versatile intermediate, it could be transformed into various molecules used in agrochemical synthesis. For example, the synthesis of 8-methyldecanal, a potential food additive, has been described, involving intermediates derived from branched alkenes google.com.

Role in Catalyst Development and Support Materials

While not a direct application of this compound itself, its behavior in polymerization reactions provides insights into catalyst performance. For instance, the polymerization of 1-decene has been extensively studied with various catalyst systems, including Ziegler-Natta and metallocene catalysts, to understand their activity, selectivity, and the resulting polymer properties google.comchemrxiv.orggoogle.comgoogle.comarabjchem.org. The way this compound interacts with or is polymerized by different catalyst systems can inform the development of new catalysts or the optimization of existing ones for specific olefin transformations. For example, studies on the chain-walking polymerization of 1-decene using nickel α-diimine catalysts help elucidate catalyst mechanisms and control over polymer branching mdpi.compolimi.it. Furthermore, research into the immobilization of pincer catalysts on microporous polymer networks for hydrogenation reactions indirectly relates to the use of such networks as support materials in catalytic processes researchgate.net.

Environmental Fate and Biogeochemical Cycling of 8 Methyl 1 Decene

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as chemical reactions with atmospheric components or physical transformations.

Atmospheric Oxidation and Photolysis

In the atmosphere, hydrocarbons like 8-Methyl-1-decene are primarily degraded through reactions with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals ukri.orgnoaa.govnih.govnih.govpsu.eduresearchgate.net. The rate of degradation is influenced by the compound's structure and atmospheric conditions.

Reaction with Hydroxyl Radicals (OH): Hydroxyl radicals are highly reactive species that initiate the oxidation of many organic compounds in the troposphere. For similar long-chain alkenes, the rate constant for the reaction with OH radicals generally increases with increasing carbon number, attributed to hydrogen atom abstraction from alkyl substituent groups and enhanced addition to the double bond nih.govresearchgate.net. While specific data for this compound is limited, its atmospheric half-life due to OH radical reaction is estimated to be on the order of hours, assuming typical atmospheric OH concentrations nih.gov.

Reaction with Ozone (O₃): Alkenes react with ozone, a process that can produce radical species, including OH, and other degradation products ukri.org. The rate of this reaction for 1-decene (B1663960) (a similar linear alkene) is slower than its reaction with OH radicals, suggesting a longer atmospheric half-life in the presence of ozone alone nih.gov.

Reaction with Nitrate Radicals (NO₃): Nitrate radicals also contribute to the degradation of alkenes, particularly during nighttime nih.gov. The rate constant for the reaction of 1-decene with nitrate radicals indicates an atmospheric half-life of approximately one day under typical nighttime conditions nih.gov.

Photolysis: Direct photolysis, the breakdown of a molecule by light, is generally not considered a significant degradation pathway for saturated hydrocarbons. However, alkenes can undergo phototransformation processes, though the primary atmospheric removal mechanism for compounds like this compound is expected to be oxidation by OH radicals nih.goveuropa.eu.

Hydrolysis and Other Physicochemical Transformations

Hydrolysis: Hydrolysis is a chemical reaction with water. For this compound, which is a hydrocarbon with a stable carbon-carbon double bond and no readily hydrolyzable functional groups, hydrolysis is not expected to be a significant degradation pathway in the environment nih.goveuropa.eu.

Physicochemical Transformations: Other physicochemical transformations, such as isomerization or polymerization, are unlikely to be significant abiotic degradation pathways under typical environmental conditions for this type of compound. Its low water solubility chemos.dechemeo.com suggests it will primarily partition to organic phases or surfaces if released into aqueous environments.

Biotic Degradation and Bioremediation Studies

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial process for the environmental fate of hydrocarbons.

Microbial Metabolism and Enzymatic Degradation Pathways

Microorganisms, including bacteria and fungi, are capable of degrading hydrocarbons through various metabolic pathways slideshare.netfrontiersin.orgbiorxiv.orgenviro.wikiwikipedia.org. The degradation of alkenes often involves initial oxidation steps.

Aerobic Degradation: Under aerobic conditions, the primary step in hydrocarbon degradation is often oxidation, catalyzed by enzymes like oxygenases frontiersin.orgbiorxiv.org. For alkenes, this can involve the formation of epoxides through alkene monooxygenases biorxiv.orgfrontiersin.org. These initial products are then further metabolized. Long-chain hydrocarbons, including alkenes, can be degraded by microbial communities asm.orgresearchgate.netbrieflands.combiofueljournal.com.

Anaerobic Degradation: While aerobic degradation is generally faster, some microorganisms can degrade hydrocarbons under anaerobic conditions through pathways like addition to fumarate (B1241708) or subterminal carboxylation frontiersin.orgcdnsciencepub.com. Sulfate-reducing bacteria, such as Desulfatibacillum alkenivorans, have been identified that can oxidize alkenes microbiologyresearch.org.

Enzymatic Pathways: The degradation of alkanes and alkenes often initiates with alkane hydroxylases or alkene monooxygenases, which introduce oxygen atoms into the hydrocarbon chain frontiersin.orgbiorxiv.orgfrontiersin.org. These enzymes are crucial for the initial activation of the substrate, converting it into more reactive intermediates that can enter central metabolic pathways frontiersin.orgbiorxiv.org.

Environmental Microorganism Investigations for Alkene Degradation

Numerous studies have focused on isolating and characterizing microorganisms capable of degrading hydrocarbons, including alkenes, from various environmental sources.

Isolation of Degrading Microbes: Bacteria capable of degrading alkanes and alkenes have been isolated from diverse environments, including petroleum-contaminated sites, soil, and wastewater asm.orgbrieflands.comnih.govjove.commdpi.com. Genera such as Rhodococcus, Stenotrophomonas, Achromobacter, Tsukamurella, Pseudomonas, and Desulfatibacillum have been identified as hydrocarbon degraders microbiologyresearch.orgnih.gov.

Community-Level Degradation: Microbial consortia, rather than single species, are often more effective in degrading complex hydrocarbon mixtures asm.orgresearchgate.netbrieflands.com. Studies have shown that nutrient availability can significantly influence the rates of alkene biodegradation and the composition of microbial communities involved asm.orgresearchgate.net. For instance, research on model alkenes (C₆, C₁₀, C₁₆, and C₂₀) demonstrated that microbial communities from various environments can metabolize these compounds, with nutrient levels impacting the breakdown capabilities asm.orgresearchgate.net.

Occurrence and Distribution in Diverse Environmental Matrices

Information on the specific environmental occurrence and distribution of this compound is limited in the provided search results. However, general trends for long-chain alkenes can be inferred.

Sources: Hydrocarbons, including alkenes, are released into the environment through various sources, including emissions from vehicles, industrial processes, and natural processes researchgate.net. Long-chain alkenes can also be derived from the pyrolysis of plastics researchgate.net.

Presence in Environmental Compartments: Alkenes are constituents of crude oil and petroleum products, which can lead to their presence in contaminated soils and water enviro.wikiasm.orgbrieflands.comdiva-portal.org. While not explicitly detailed for this compound, similar long-chain hydrocarbons have been detected in various environmental matrices. Studies on dissolved organic matter in soil, for example, have identified the presence of alkanes and alkenes nih.govfrontiersin.org.

Advanced Analytical Methodologies for 8 Methyl 1 Decene Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a pivotal role in separating 8-Methyl-1-decene from complex mixtures, allowing for its subsequent detection and quantification.

Gas Chromatography (GC) is a primary technique for analyzing volatile and semi-volatile organic compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gas phase. For this compound, GC analysis provides retention times that can be used for identification when compared to known standards.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of Mass Spectrometry (MS). As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, enabling definitive identification. This compound has been identified using GC-MS in various complex mixtures, such as the oil fraction of Dacryodes edulis stem barks, where it constituted 3.18% of the oil itmedicalteam.plresearchgate.net. The NIST Mass Spectrometry Data Center identifies this compound with NIST Number 61172 nih.gov. Key fragmentation ions observed in the electron ionization mass spectrum include m/z 70 and m/z 55, which are characteristic of alkene fragmentation patterns, along with the molecular ion and fragments resulting from alpha-cleavage nih.govnist.gov.

Table 1: Key Fragmentation Ions in GC-MS of this compound

| m/z | Likely Fragment Composition | Notes |

|---|---|---|

| 154 | [M]⁺ | Molecular ion (if observed) |

| 139 | [M-CH₃]⁺ | Loss of methyl group |

| 125 | [M-C₂H₅]⁺ | Loss of ethyl group |

| 111 | [M-C₃H₇]⁺ | Loss of propyl group |

| 97 | [M-C₄H₉]⁺ | Loss of butyl group |

| 83 | [M-C₅H₁₁]⁺ | Loss of pentyl group |

| 70 | [C₅H₁₀]⁺ | Alpha cleavage, prominent peak for terminal alkenes |

| 55 | [C₄H₇]⁺ | Alpha cleavage, common fragment |

The Kovats Retention Index (RI) is a standardized measure used to report GC retention data, independent of specific GC conditions. For this compound, reported Kovats Retention Indices on non-polar columns include values such as 1062, 1061, 1056, and 1017, depending on the specific column and temperature program used nist.gov. For instance, on a BPX-5 capillary column, an RI of 1056 has been reported, while on an HP-5 column, an RI of 1017 was observed nist.gov.

Table 2: Gas Chromatography Retention Indices for this compound

| Column Type | Active Phase | Kovats Retention Index (Non-polar) | Reference |

|---|---|---|---|

| Capillary | BPX-5 | 1056 | nist.gov |

| Capillary | HP-5 | 1017 | nist.gov |

| Standard | Non-polar | 1062 | nist.gov |

While GC is the preferred method for volatile hydrocarbons like this compound due to its volatility, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for separating it from non-volatile matrix components or in specific analytical contexts. Reversed-phase HPLC, using non-polar stationary phases (e.g., C18) and polar mobile phases (e.g., methanol, acetonitrile), can achieve separation based on hydrophobicity. However, for highly volatile compounds, sample loss during preparation and injection can be a concern, making GC often more suitable. Detection in HPLC can be achieved using various detectors, such as refractive index (RI) detectors or flame ionization detectors (FID) if coupled with a post-column reaction or specific interface.

Effective sample preparation is critical for successful analysis of this compound. For neat samples or high-concentration solutions, direct injection into the GC or HPLC system is often feasible. For trace analysis in complex matrices, extraction and concentration steps are necessary. Common methods for volatile organic compounds include liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., hexane, dichloromethane) followed by solvent evaporation and reconstitution in a volatile solvent, or solid-phase microextraction (SPME) where the analyte is adsorbed onto a coated fiber and then thermally desorbed into the GC inlet. Headspace analysis is another technique where the volatile components in the vapor phase above a sample are analyzed, minimizing matrix interference. For samples derived from biological or natural sources, methods like solvent extraction (e.g., using benzene (B151609) or ethanol, as seen in plant material studies) followed by purification steps like centrifugation are employed to isolate the oil fraction containing compounds like this compound itmedicalteam.plresearchgate.net.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide complementary information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different types of protons. The terminal vinyl protons (CH₂=) typically appear in the range of 4.9-5.0 ppm as doublets of doublets, while the internal vinyl proton (=CH-) is expected around 5.7-5.9 ppm as a multiplet. The methine proton at the branched position (C8) is predicted to resonate between 1.0-1.5 ppm as a multiplet, influenced by the adjacent methyl group. The methyl group attached to this methine carbon is expected around 0.8-1.0 ppm as a doublet. The remaining aliphatic methylene (B1212753) protons (C2-C7 and C9-C10) will typically appear in the 1.2-1.4 ppm range as multiplets, with protons closer to the double bond or the branched center showing slightly different chemical shifts. The terminal methyl group (C11) is expected to appear as a triplet around 0.8-1.0 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity (Predicted) | Notes |

|---|---|---|---|

| CH₂= (terminal) | 4.9-5.0 | dd | Terminal vinyl protons |

| =CH- (internal) | 5.7-5.9 | m | Internal vinyl proton |

| CH(CH₃)- at C8 | 1.0-1.5 | m | Methine proton at C8 |

| CH₃- attached to C8 | 0.8-1.0 | d | Methyl group on C8 |

| CH₂ (aliphatic) | 1.2-1.4 | m | Methylene groups C2-C7, C9-C10 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The terminal alkene carbons (C1) are expected to resonate in the range of 110-120 ppm, while the internal alkene carbon (C2) will appear around 130-140 ppm. The methine carbon at C8 is predicted to be in the 30-40 ppm range, and the attached methyl carbon (C11) around 15-25 ppm. The other aliphatic methylene carbons (C3-C7, C9-C10) will generally fall within the 20-40 ppm range. Data for ¹³C NMR spectra of this compound is available, contributing to its structural elucidation nih.govnih.gov.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C1 (CH₂=) | 110-120 | Terminal alkene carbon |

| C2 (=CH-) | 130-140 | Internal alkene carbon |

| C3-C7, C9-C10 | 20-40 | Aliphatic methylene carbons |

| C8 (CH(CH₃)) | 30-40 | Methine carbon at C8 |

Infrared (IR) spectroscopy is highly effective for identifying functional groups present in a molecule. For this compound, characteristic absorption bands are expected. The presence of a terminal double bond (C=C) is indicated by a C-H stretching vibration typically observed between 3077 cm⁻¹ (for the vinyl CH) and below 3000 cm⁻¹ (for the aliphatic CH groups) spectroscopyonline.com. The C=C stretching vibration itself usually appears in the region of 1640-1650 cm⁻¹ for terminal alkenes, though it can be weak. A strong absorption band associated with the out-of-plane bending (wagging) of the terminal vinyl CH₂ group, typically around 990-910 cm⁻¹, is highly diagnostic for alpha-olefins spectroscopyonline.com. Aliphatic C-H stretching vibrations from the methylene and methyl groups will be prominent in the 2850-2960 cm⁻¹ region.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Type | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| C-H (alkene) | Stretch | ~3077 | Medium | Terminal vinyl C-H |

| C=C | Stretch | ~1640-1650 | Weak/Medium | Terminal alkene |

| C-H (alkane) | Stretch | 2850-2960 | Strong | Aliphatic C-H (CH₂, CH₃) |

| C-H (alkane) | Bend (CH₂) | ~1465 | Medium | Methylene bend |

| C-H (alkane) | Bend (CH₃) | ~1375 | Medium | Methyl bend |

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It is particularly sensitive to non-polar bonds, such as the C=C double bond, which typically exhibits a strong Raman scattering signal. The C=C stretching vibration would be a key feature in the Raman spectrum of this compound. While specific Raman data for this compound was not found in the reviewed literature, it would serve to confirm the presence and environment of the double bond, alongside IR data.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass Spectrometry (MS) is a cornerstone technique for molecular identification and characterization, providing a unique "fingerprint" for each compound based on its mass-to-charge ratio (m/z) and fragmentation patterns researchgate.net. For this compound (C11H22), MS, particularly Electron Ionization (EI) coupled with Gas Chromatography (GC-MS), is crucial for confirming its presence and structure within complex mixtures nih.govnist.govnist.govitmedicalteam.pl.

Upon ionization, typically via electron impact, this compound undergoes fragmentation, breaking down into characteristic ions. These fragments, along with the molecular ion (M+), form a mass spectrum that serves as a molecular fingerprint. The molecular weight of this compound is approximately 154.29 g/mol nih.govguidechem.com. Common fragmentation pathways for alkenes involve the cleavage of carbon-carbon bonds, often occurring at the weakest points or leading to the most stable carbocation fragments libretexts.orgwfu.edu. The presence of the double bond at the terminal position and the methyl branch at the eighth carbon atom influence these fragmentation patterns.

Research has identified key fragment ions for this compound, including signals at m/z 70 and m/z 55. The peak at m/z 70 is often attributed to the loss of a butyl group (C4H9) or other fragmentation pathways leading to a stable fragment ion. The peak at m/z 55 is commonly associated with the allyl cation (C3H5+) or related fragments, which are characteristic of terminal alkenes nih.govitmedicalteam.pl. Other significant fragments can arise from the loss of methyl (M-15), ethyl (M-29), or propyl (M-43) groups, as well as larger alkyl chains, providing detailed structural information libretexts.orgwfu.edu.

Table 1: Characteristic Mass Spectrometry Fragmentation Peaks for this compound

| m/z Value | Probable Fragment Ion/Loss | Description |

| 154 | M+ | Molecular ion peak (indicates molecular weight) |

| 139 | M - CH3+ | Loss of a methyl group |

| 125 | M - C2H5+ | Loss of an ethyl group |

| 111 | M - C3H7+ | Loss of a propyl group (or fragmentation leading to C8H15+) |

| 97 | M - C4H9+ | Loss of a butyl group (or fragmentation leading to C7H13+) |

| 70 | C5H10+ | Common fragment for alkenes, potentially from cleavage near the branch |

| 55 | C4H7+ | Characteristic fragment for alkenes, possibly allyl cation or similar |

| 41 | C3H5+ | Allyl cation, common for terminal alkenes |

These fragmentation patterns, when analyzed in conjunction with retention times from chromatographic separation, allow for definitive identification and quantification of this compound, even in complex matrices nih.govnist.govnist.govitmedicalteam.pl.

Hyphenated and Advanced Analytical Techniques

Hyphenated analytical techniques, which combine separation methods with spectroscopic detection, are essential for analyzing complex mixtures and elucidating the structures of individual components. For this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary hyphenated technique researchgate.netajrconline.orgtandfonline.com. This powerful combination leverages the separation capabilities of GC to resolve individual compounds from a mixture, followed by the identification power of MS.

Gas Chromatography (GC): In GC analysis, this compound is separated based on its volatility and interaction with a stationary phase within a capillary column. The Kovats Retention Index (RI) is a standardized measure used to express retention times, allowing for more reproducible identification across different GC systems and laboratories nist.gov. For this compound, reported RI values on non-polar columns include approximately 1062 on a Cross-Linked Methylsilicone column and around 1056 or 1017 on other non-polar phases like BPX-5 or HP-5 nih.govnist.gov. These values are critical for its identification in GC-MS analyses.

Table 2: Kovats Retention Indices (RI) for this compound on Non-Polar Columns

| Column Type | Stationary Phase | Kovats Retention Index (RI) | Reference |

| Capillary | Cross-Linked Methylsilicone | 1062 | nist.gov |

| Capillary | BPX-5 | 1056 | nist.gov |

| Capillary | HP-5 | 1017 | nist.gov |

| Standard Non-polar | N/A | 1062 | nih.gov |

| Semi-standard Non-polar | N/A | 1061, 1056, 1017 | nih.gov |

GC-MS Analysis Conditions: Typical GC-MS analysis for compounds like this compound involves using capillary columns with non-polar stationary phases. The carrier gas is usually helium, with specific temperature programming of the GC oven to achieve optimal separation. The eluted compounds are then introduced into the mass spectrometer, typically operating in EI mode researchgate.netitmedicalteam.pl. The mass spectral data is compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for identification researchgate.netnih.govnist.gov.